

4-Chlorobenzhydrol IUPAC name (4-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzhydrol

Cat. No.: B192747

[Get Quote](#)

An In-depth Technical Guide to (4-chlorophenyl)-phenylmethanol

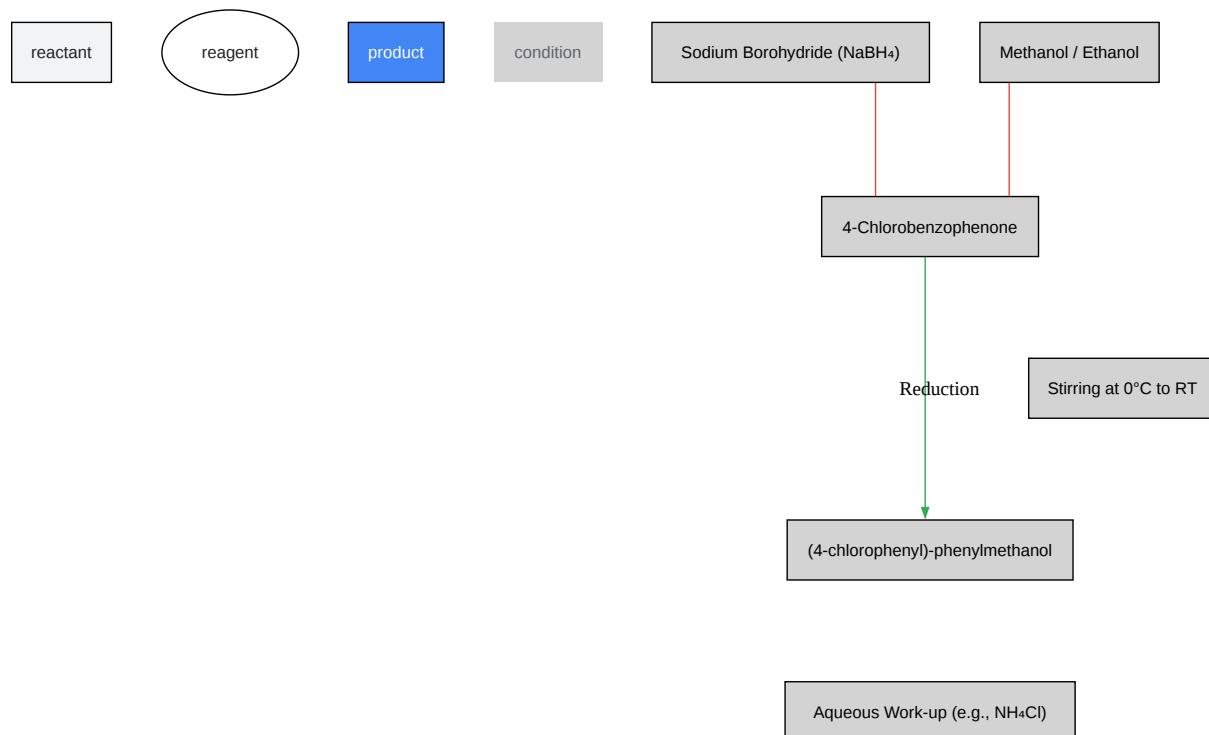
Abstract

(4-chlorophenyl)-phenylmethanol, also known as **4-Chlorobenzhydrol**, is a diarylmethane derivative with significant applications in the pharmaceutical and chemical industries.^[1] Its utility primarily lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly second-generation antihistamines like Cetirizine and Meclizine. This document provides a comprehensive technical overview of (4-chlorophenyl)-phenylmethanol, detailing its physicochemical properties, common synthetic routes with experimental protocols, and its applications in drug development and modern organic synthesis.

Physicochemical Properties

(4-chlorophenyl)-phenylmethanol is a white to off-white crystalline solid at room temperature.^[2] The presence of a polar hydroxyl group and two aromatic rings, one of which is substituted with an electron-withdrawing chlorine atom, defines its chemical reactivity and solubility.^[2] It is generally insoluble in water but shows solubility in various organic solvents.^[2]

A summary of its key physicochemical data is presented in the table below.


Property	Value	Source(s)
IUPAC Name	(4-chlorophenyl)-phenylmethanol	[1]
Synonyms	4-Chlorobenzhydrol, p-Chlorobenzhydrol	[1]
CAS Number	119-56-2	[1] [3]
Molecular Formula	C ₁₃ H ₁₁ ClO	[1] [2] [3] [4]
Molecular Weight	218.68 g/mol	[1] [4]
Appearance	White to off-white crystalline powder or solid	[2]
Melting Point	58-60 °C	[5]
Boiling Point	~352 °C (decomposes)	[2]
Density	~1.199 g/cm ³	[2]
Solubility	Insoluble in water; Soluble in organic solvents	[2]
LogP	3.3 / 3.42	[1] [4]

Synthesis and Manufacturing

The synthesis of (4-chlorophenyl)-phenylmethanol is primarily achieved through two well-established routes: the reduction of 4-chlorobenzophenone and the Grignard reaction.

Route 1: Reduction of 4-Chlorobenzophenone

The most common and straightforward method for synthesizing (4-chlorophenyl)-phenylmethanol is the reduction of the corresponding ketone, 4-chlorobenzophenone. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a prevalent choice due to its selectivity and mild reaction conditions.[\[6\]](#) Alternative methods may employ zinc powder in an alkaline solution.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Synthesis via Reduction of 4-Chlorobenzophenone

Route 2: Grignard Synthesis

An alternative and highly versatile method is the Grignard reaction, which is fundamental for forming carbon-carbon bonds.^{[8][9]} This route can be approached in two ways:

- Reacting phenylmagnesium bromide (a Grignard reagent) with 4-chlorobenzaldehyde.
- Reacting 4-chlorophenylmagnesium bromide with benzaldehyde.

The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.^[10] The resulting magnesium alkoxide intermediate is then protonated during an acidic work-up to yield the final alcohol product.^[10] This method is particularly useful for creating structural analogs by varying either the Grignard reagent or the aldehyde.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of (4-chlorophenyl)-phenylmethanol.

Protocol 1: Synthesis via Reduction of 4-Chlorobenzophenone

This protocol is adapted from established reduction procedures for benzophenones.^[6]

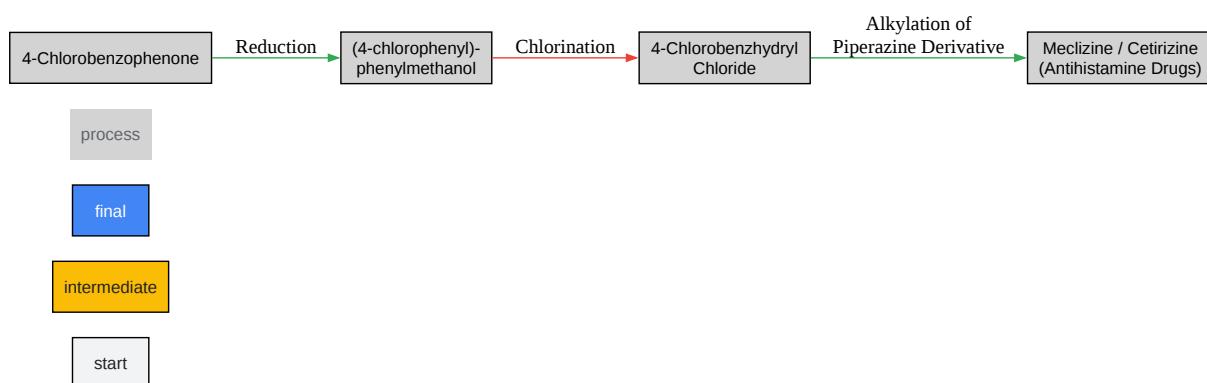
Materials:

- 4-chlorobenzophenone (1.0 equiv)
- Sodium borohydride (NaBH_4) (1.5 equiv)
- Methanol (or Ethanol)
- Dichloromethane (or Ethyl Acetate)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Dissolution: In a round-bottom flask, dissolve 4-chlorobenzophenone (1.0 equiv) in methanol (approx. 10 mL per gram of ketone).
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C.
- Reduction: Slowly add sodium borohydride (1.5 equiv) to the stirred solution in small portions over 20-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and the borate ester complex.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (or ethyl acetate) to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-chlorophenyl)-phenylmethanol, typically as a solid.

Protocol 2: Purification by Recrystallization


- Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent pair (e.g., hexane/ethyl acetate, or ethanol/water).
- Dissolution: Heat the mixture gently with stirring until the solid completely dissolves.

- Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Applications in Research and Drug Development

Key Pharmaceutical Intermediate

The primary industrial application of (4-chlorophenyl)-phenylmethanol is as a crucial building block in the synthesis of pharmaceuticals.^[2] It is a direct precursor to the core structure of several H1-antihistamine drugs, which are widely used to treat allergic rhinitis and chronic urticaria.

[Click to download full resolution via product page](#)

Role as an Intermediate in Antihistamine Synthesis

Biocatalysis and Chiral Resolution

Chiral diarylmethanols are valuable synthons for enantiomerically pure active pharmaceutical ingredients. Research has demonstrated the use of whole-cell biocatalysts, such as the microorganism *Nocardia corallina*, for the oxidative kinetic resolution of racemic (\pm) -(4-chlorophenyl)-phenylmethanol.[11] This process allows for the separation of the enantiomers, providing access to the optically active forms which may exhibit different pharmacological activities.[11]

Advanced Synthetic Applications

Recent studies in organic chemistry have utilized (4-chlorophenyl)-phenylmethanol and similar benzylic alcohols as substrates in novel electrochemical transformations. For example, it has been used in electrochemical dehydroxymethylative functionalization, a process that enables the conversion of alcohols into one-carbon-shortened radicals for subsequent bond formation. [12] This highlights its utility as a probe molecule in the development of modern synthetic methodologies.[12]

Safety and Handling

(4-chlorophenyl)-phenylmethanol is harmful if swallowed and may cause skin and eye irritation. [1][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (R)-(4-chlorophenyl)-phenylmethanol, CasNo.119-56-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. chemscene.com [chemscene.com]
- 5. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]
- 6. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cerritos.edu [cerritos.edu]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Chlorobenzhydrol IUPAC name (4-chlorophenyl)-phenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192747#4-chlorobenzhydrol-iupac-name-4-chlorophenyl-phenylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com